molecular formula C11H11N3O B12969320 5-(1H-Indazol-7-yl)pyrrolidin-2-one

5-(1H-Indazol-7-yl)pyrrolidin-2-one

Cat. No.: B12969320
M. Wt: 201.22 g/mol
InChI Key: YCDPWCJNCJFFEJ-UHFFFAOYSA-N
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Description

5-(1H-Indazol-7-yl)pyrrolidin-2-one is a heterocyclic compound that features both an indazole and a pyrrolidinone moiety. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while pyrrolidinone is a five-membered lactam. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of 2-azidobenzaldehydes with amines to form indazoles . The pyrrolidinone ring can be introduced through a multi-component reaction involving the Ugi/olefination reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity while minimizing byproducts and waste.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Indazol-7-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The indazole moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole or pyrrolidinone rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring of the indazole.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indazole ring.

Scientific Research Applications

5-(1H-Indazol-7-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-Indazol-7-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, indazole derivatives can inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound may also interact with other proteins and receptors, modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A simpler indazole derivative with similar biological activities.

    2H-Indazole: Another tautomer of indazole with distinct properties.

    Pyrrolidin-2-one: The lactam moiety present in the compound.

Uniqueness

5-(1H-Indazol-7-yl)pyrrolidin-2-one is unique due to the combination of the indazole and pyrrolidinone moieties, which may confer distinct biological activities and chemical properties compared to its individual components .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

5-(1H-indazol-7-yl)pyrrolidin-2-one

InChI

InChI=1S/C11H11N3O/c15-10-5-4-9(13-10)8-3-1-2-7-6-12-14-11(7)8/h1-3,6,9H,4-5H2,(H,12,14)(H,13,15)

InChI Key

YCDPWCJNCJFFEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CC=CC3=C2NN=C3

Origin of Product

United States

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